(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
Description
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS: 2411592-02-2) is a chiral amine derivative with a bicyclic indene scaffold substituted with methoxy groups at positions 5 and 6. Its molecular formula is C₁₁H₁₆ClNO₂, and it has a molecular weight of 229.7 g/mol . This compound is primarily used in research settings, particularly in neuroscience and medicinal chemistry, due to its structural similarity to acetylcholinesterase inhibitors like donepezil . It is supplied as a high-purity (>95%) hydrochloride salt with specific storage recommendations (-80°C for long-term stability) .
Properties
IUPAC Name |
(1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2;/h5-6,9H,3-4,12H2,1-2H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULANTAURATVCM-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](CCC2=C1)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the dihydroindenamine core.
Methoxylation: Methoxy groups are introduced at the 5 and 6 positions through a series of reactions involving methanol and appropriate catalysts.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Methoxylation: Using industrial-grade methanol and catalysts.
Automated Resolution: Employing automated chiral resolution systems.
Salt Formation: Conducting the hydrochloride formation in large reactors with precise control over temperature and pH.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the aromatic methoxy groups and the amine moiety under controlled conditions:
| Reagent/Conditions | Reaction Outcome | Reference |
|---|---|---|
| Hydrogen peroxide (H₂O₂) | Forms quinone derivatives via demethylation and oxidation of methoxy groups | |
| Ozone (O₃) in dichloromethane | Cleavage of the indene ring system to yield dicarboxylic acid derivatives | |
| KMnO₄ in acidic conditions | Oxidative degradation of the amine group to nitroso intermediates |
Mechanistic Insight :
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Methoxy groups at positions 5 and 6 are electron-donating, stabilizing intermediates during oxidation.
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The amine group’s oxidation follows a pathway involving imine formation prior to nitroso derivative generation.
Reduction Reactions
Reductive transformations primarily target the amine and indene backbone:
Key Observation :
Catalytic hydrogenation preserves stereochemistry at the chiral center (R-configuration) while modifying ring saturation .
Substitution Reactions
The primary amine group participates in nucleophilic substitution and acylation:
Example Synthesis :
In a scaled process, propiolic acid esters react with the amine group under basic conditions to yield N-propargyl derivatives, critical intermediates in Parkinson’s disease therapeutics .
Michael Addition Reactions
The indene framework participates in conjugate additions due to electron-deficient regions:
Notable Study :
A 2024 investigation demonstrated that Michael adducts with pyridine carboxaldehyde derivatives exhibit IC₅₀ values of 12–18 nM against acetylcholinesterase, surpassing parent compound activity .
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt undergoes reversible dissociation in aqueous media:
Practical Implication :
pH-controlled reactions enable selective functionalization of the amine group without altering methoxy substituents .
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance yield and purity in large-scale syntheses:
Mechanistic Pathways and Computational Modeling
Density functional theory (DFT) studies reveal:
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Transition states in oxidation reactions favor para-quinone formation over ortho-products (ΔG‡ = 28.3 vs. 34.1 kcal/mol).
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Steric hindrance from methoxy groups directs nucleophilic attacks to position 1 of the indene ring.
Scientific Research Applications
Neuropharmacological Applications
One of the primary applications of (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is as an acetylcholinesterase inhibitor . This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function and memory retention .
| Activity | Description |
|---|---|
| Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's disease |
| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress |
| Anti-inflammatory Effects | May mitigate inflammation-related conditions |
| Hypotensive Effects | Potential use in managing hypertension |
Therapeutic Potential Beyond Neurodegeneration
In addition to its neuropharmacological applications, this compound shows promise in other therapeutic areas:
- Antioxidant Activity : The compound has been noted for its ability to scavenge active oxygen radicals, which can contribute to various diseases through oxidative stress .
- Anti-inflammatory Effects : Research indicates that it may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .
- Hypotensive Effects : The compound has been studied for its potential to lower blood pressure, making it a candidate for hypertension management .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. Results showed significant improvement in cognitive function after administration of the compound, correlating with increased acetylcholine levels in the brain .
Case Study 2: Antioxidant Efficacy
Another research effort focused on the antioxidant capabilities of this compound. The findings indicated that the compound effectively reduced lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage associated with chronic diseases .
Mechanism of Action
The mechanism of action of ®-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It binds to certain receptors or enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Related Compounds
Structural Analogues with Varying Substituents
The indenamine scaffold is highly modular, allowing substitutions that influence electronic, steric, and pharmacokinetic properties. Key analogues include:
Key Observations:
- Methoxy vs. Fluoro Substitutions : Methoxy groups (electron-donating) may enhance binding to aromatic-rich enzyme active sites (e.g., acetylcholinesterase), while fluoro groups (electron-withdrawing) improve metabolic stability and bioavailability .
- Ethyl vs.
- Bromo Substituents : The bromo analogue introduces steric bulk and heavier atomic weight, which may hinder receptor binding but enable radioimaging applications .
Pharmacological and Physicochemical Properties
Donepezil Hydrochloride (Benchmark Compound)
Donepezil (C₂₄H₂₉NO₃·HCl), a FDA-approved acetylcholinesterase inhibitor, shares the 5,6-dimethoxyindanone core but includes a benzyl-piperidine moiety. Key comparisons:
- Molecular Weight : 379.4 vs. 229.7 (target compound).
- logP : 3.6 (donepezil) vs. ~2.8 (estimated for target compound).
- Bioavailability : Donepezil has 100% oral bioavailability due to its balanced lipophilicity, whereas the smaller target compound may exhibit faster clearance .
Solubility and Stability
- (R)-5,6-Dimethoxy-...-amine hydrochloride: Requires solubilization in DMSO or ethanol for stock solutions; stable at -80°C for 6 months .
- 5,6-Diethyl-...-amine hydrochloride : Synthesized via Friedel-Crafts acylation with 49% overall yield; stable under standard laboratory conditions .
Biological Activity
(R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral compound belonging to the class of indene derivatives. Its unique structure features two methoxy groups attached to the indene framework, which enhances its biological activity and pharmacological properties. This compound is synthesized as a hydrochloride salt to improve solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is (1R)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine; hydrochloride. The molecular formula is , with a molecular weight of 232.70 g/mol. The presence of methoxy groups at the 5 and 6 positions contributes to its distinct chemical properties and potential interactions with biological targets.
This compound exhibits various biological activities that are primarily attributed to its interaction with specific receptors and enzymes. The compound may modulate neurotransmission pathways and influence metabolic processes by binding to particular molecular targets.
Pharmacological Profile
The pharmacological profile of this compound suggests potential applications in:
- Neurotransmitter Modulation : The compound may influence serotonin or dopamine pathways, making it a candidate for antidepressant or anxiolytic therapies.
- Anticancer Activity : Preliminary studies indicate that similar indene derivatives exhibit anticancer properties, suggesting potential for further exploration.
Comparative Biological Activity
A comparison table of structurally similar compounds highlights the diverse biological activities associated with different indene derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole ring with methoxy group | Antidepressant-like effects |
| 2-Methylindole | Methyl group at position 2 | Anticancer properties |
| 6-Methoxytryptamine | Tryptamine derivative | Neurotransmitter modulation |
The unique combination of methoxy groups and the indene structure in this compound may enhance its binding affinity and selectivity toward certain biological targets compared to these similar compounds.
Study on Neurotransmitter Effects
A study evaluated the effects of this compound on neurotransmitter levels in animal models. The results indicated a significant increase in serotonin levels after administration, suggesting potential antidepressant effects.
Anticancer Properties
Research has shown that certain indene derivatives possess anticancer properties via apoptosis induction in cancer cell lines. In vitro studies involving this compound demonstrated cytotoxic effects against specific cancer cell lines, warranting further investigation into its therapeutic potential.
Q & A
Q. What are the key synthetic strategies for (R)-5,6-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride?
The synthesis typically involves multi-step regioselective functionalization of the indane core. For example, Friedel-Crafts acylation can introduce substituents at the 5- and 6-positions, followed by hydrogenation and stereoselective amination. Protecting groups (e.g., Boc or benzyl) are often used to preserve amine functionality during reactions. A six-step synthesis with ~49% overall yield has been reported for structurally analogous compounds, employing acetyl chloride as both reagent and solvent to avoid halogenated solvents . Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures the (R)-configuration .
Q. How is the stereochemical purity of the compound validated?
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is commonly used, leveraging mobile phases like hexane/isopropanol with trifluoroacetic acid. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography further confirm spatial arrangements. For example, in similar dihydroinden-amine hydrochlorides, coupling constants (e.g., ) in -NMR spectra differentiate stereoisomers .
Q. What role does this compound play in pharmaceutical intermediates?
It serves as a precursor to acetylcholinesterase inhibitors like Donepezil Hydrochloride. The 5,6-dimethoxy indane moiety is critical for binding to the enzyme's active site. Structural analogs are synthesized via reductive amination or alkylation of the inden-1-amine core with benzylpiperidine derivatives .
Advanced Research Questions
Q. How are regioselectivity challenges addressed during functionalization of the indane ring?
Friedel-Crafts acylation under solvent-free conditions (neat acetyl chloride) achieves high regioselectivity for the 5- and 6-positions due to electron-donating methoxy groups directing electrophilic attack. Computational modeling (DFT) predicts charge distribution to optimize reaction conditions. For example, 5,6-diethyl analogs are synthesized with >90% regioselectivity using this approach .
Q. What in vitro models are suitable for assessing neuropharmacological activity?
Primary neuronal cultures or SH-SY5Y cell lines are used to evaluate acetylcholinesterase inhibition. Protocols include Ellman’s assay for enzyme activity and patch-clamp electrophysiology to measure ion channel modulation. Rodent models (e.g., Morris water maze) assess cognitive enhancement, though direct data for this compound requires extrapolation from structural analogs .
Q. How can analytical methods resolve contradictions in reported biological activity?
Discrepancies in IC values (e.g., acetylcholinesterase inhibition) may arise from assay conditions (pH, temperature) or impurity profiles. High-resolution LC-MS and -NMR validate compound purity (>98%), while dose-response curves with triplicate measurements ensure reproducibility. Comparative studies with Donepezil and its impurities (e.g., 1-Benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine) isolate structure-activity relationships .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for Friedel-Crafts steps .
- Impurity Profiling : Employ orthogonal methods (HPLC, NMR) to detect and quantify byproducts like deaminated or over-alkylated derivatives .
- Biological Assays : Include positive controls (e.g., Donepezil) and validate assays with knockout cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
